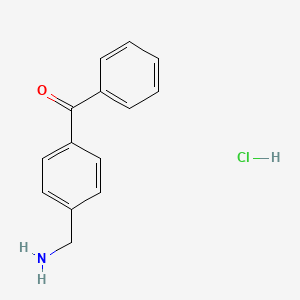![molecular formula C15H9F6NO3 B1271525 1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid CAS No. 338781-55-8](/img/structure/B1271525.png)
1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid is a useful research compound. Its molecular formula is C15H9F6NO3 and its molecular weight is 365.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Polymers and Photophysical Properties : This compound has been utilized in the synthesis of lanthanide-based coordination polymers, showcasing its potential in the development of materials with unique photophysical properties. These polymers have been examined for their spectroscopic characteristics and luminescence efficiencies, indicating their potential in applications like solid-state lighting or sensing (Sivakumar et al., 2011).
Crystal Engineering and Supramolecular Assemblies : The compound is relevant in crystal engineering, where it aids in the formation of supramolecular assemblies. This application is critical in the design of new materials with specific molecular architectures, which can have various applications including in the pharmaceutical and materials sciences (Arora & Pedireddi, 2003).
Metal-Organic Frameworks (MOFs) : The compound is useful in constructing metal-organic frameworks, which are porous materials with potential applications in gas storage, separation, and catalysis. These frameworks can be tailored for specific functions based on the properties of the compound and the metals used (Sen et al., 2014).
Chemical Hybridizing Agents in Agriculture : The compound, in its various forms, has been investigated as a chemical hybridizing agent in wheat, highlighting its potential use in agricultural science for crop improvement and breeding programs (Ciha & Ruminski, 1991).
Fluorescence and Sensing Applications : This compound is significant in the development of materials with fluorescent properties. These properties are crucial for applications in sensing technologies, where the material's response to external stimuli can be detected and measured (Huang et al., 2016).
Synthesis of Radiosensitizers/Radioprotectors : The compound has been explored for the synthesis of new derivatives with potential applications as radiosensitizers or radioprotectors, which are important in medical treatments like radiotherapy (Monge et al., 1988).
Safety and Hazards
Direcciones Futuras
While specific future directions for “1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid” are not available, related compounds such as 3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks have been synthesized and used in lithium-sulfur (Li–S) batteries to suppress the shuttle effect .
Propiedades
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO3/c16-14(17,18)9-4-8(5-10(6-9)15(19,20)21)7-22-3-1-2-11(12(22)23)13(24)25/h1-6H,7H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBRHTVONWSBKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)


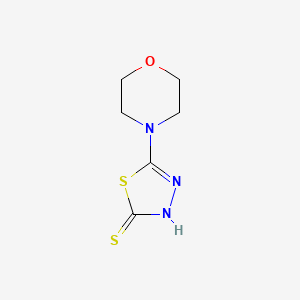

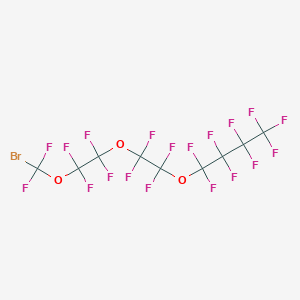
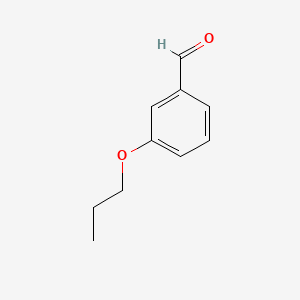
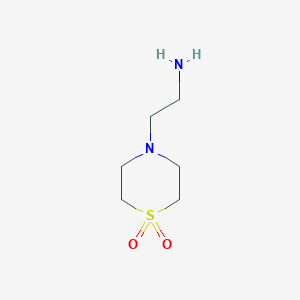
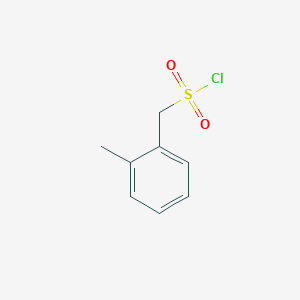
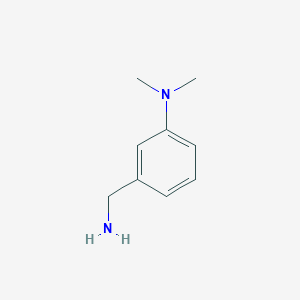

![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)
